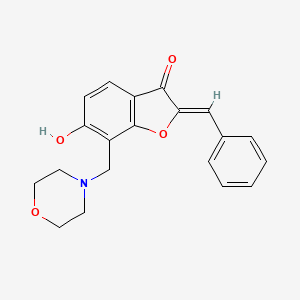

(Z)-2-benzylidene-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one

Descripción general

Descripción

(Z)-2-benzylidene-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-benzylidene-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .

Análisis De Reacciones Químicas

Types of Reactions

(Z)-2-benzylidene-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The benzylidene group can be reduced to form a benzyl group.

Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzylidene group may yield a benzyl-substituted benzofuran .

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, (Z)-2-benzylidene-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one serves as a versatile building block for developing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the creation of novel compounds with tailored properties.

Research has highlighted several biological activities associated with this compound:

a. Antiviral Activity:

The compound has shown potential as an anti-hepatitis C virus (HCV) agent, inhibiting viral replication effectively. This property is significant given the global health implications of HCV infections.

b. Anticancer Properties:

Numerous studies have reported the cytotoxic effects of benzofuran derivatives on various cancer cell lines. For instance, compounds similar to this compound have exhibited significant inhibition rates against leukemia and lung cancer cells .

c. Anti-inflammatory and Antimicrobial Effects:

The compound has also been studied for its anti-inflammatory and antimicrobial properties, making it a candidate for further drug development in treating infections and inflammatory diseases.

Anticancer Activity Case Study

A study evaluated the efficacy of related benzofuran derivatives against K562 leukemia cells, demonstrating their ability to induce apoptosis through reactive oxygen species generation:

| Compound | Cell Line | Inhibition Rate (%) |

|---|---|---|

| Compound A | K562 | 56.84 |

| Compound B | NCI-H460 | 80.92 |

| Compound C | MDA-MB-435 | 50.64 |

These findings underscore the potential of this compound as a promising anticancer agent.

Mecanismo De Acción

The mechanism of action of (Z)-2-benzylidene-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s structural features allow it to bind to active sites or allosteric sites of target proteins, modulating their activity and downstream signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

Amiodarone: Used as an antiarrhythmic agent.

Angelicin: Known for its phototoxic and anti-inflammatory properties.

Bergapten: Used in the treatment of skin disorders.

Nodekenetin: Exhibits anti-cancer activity.

Xanthotoxin: Used in the treatment of vitiligo and psoriasis.

Usnic Acid: Known for its antimicrobial properties

Uniqueness

What sets (Z)-2-benzylidene-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one apart from these compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the morpholinomethyl group, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development .

Actividad Biológica

(Z)-2-benzylidene-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzofuran core, which is characterized by a fused benzene and furan ring system. Its structure includes several functional groups, notably the morpholinomethyl group, which may enhance its interaction with biological targets. The IUPAC name for this compound is (2Z)-6-hydroxy-7-(morpholin-4-ylmethyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that this compound can induce apoptosis in cancer cells. For instance, derivatives of benzofuran have demonstrated significant cytotoxicity against K562 leukemia cells, with IC50 values as low as 5 μM . The presence of the morpholinomethyl group is believed to play a crucial role in enhancing the compound's antiproliferative effects.

Table 1: Cytotoxic Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | 5.0 | Induction of apoptosis |

| Compound 1 | HL60 | 0.1 | Apoptosis via ROS increase |

| Compound 2 | EAC Cells | 3.5 | DNA interaction leading to cytotoxicity |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies have indicated that certain benzofuran derivatives possess significant activity against Mycobacterium tuberculosis and other pathogens. The compound's structural features may facilitate interactions with microbial targets, leading to enhanced efficacy against infections .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The morpholinomethyl group allows for versatile binding interactions, including hydrogen bonding and hydrophobic interactions, which are critical for modulating enzyme activity and receptor interactions.

Apoptosis Induction

Research has demonstrated that this compound can increase reactive oxygen species (ROS) levels in cancer cells, triggering apoptosis . The Annexin V-FITC assay has been utilized to confirm early apoptotic changes in treated cells, indicating the compound's potential as an anticancer agent.

Case Studies

- Benzofuran Derivatives in Cancer Therapy : A study evaluated various benzofuran derivatives for their ability to induce apoptosis in leukemia cells. Results showed that compounds similar to this compound significantly increased PS exposure on cell membranes, a hallmark of early apoptosis .

- Antimycobacterial Activity : Another investigation focused on the antimycobacterial properties of benzofuran derivatives, revealing that certain substitutions on the benzofuran ring significantly enhanced activity against M. tuberculosis strains . The findings suggest that structural modifications can optimize the therapeutic profile of these compounds.

Propiedades

IUPAC Name |

(2Z)-2-benzylidene-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-17-7-6-15-19(23)18(12-14-4-2-1-3-5-14)25-20(15)16(17)13-21-8-10-24-11-9-21/h1-7,12,22H,8-11,13H2/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVMSXPVWPRHQF-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.